2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide
Description
The compound 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 4-bromophenyl group and a phenyl ring at positions 5 and 4, respectively. The triazole moiety is further functionalized with a sulfanyl-acetohydrazide side chain, which is conjugated to an (E)-configured Schiff base derived from 3-ethoxy-2-hydroxybenzaldehyde.
Properties
CAS No. |
303103-53-9 |
|---|---|
Molecular Formula |
C25H22BrN5O3S |
Molecular Weight |
552.4 g/mol |
IUPAC Name |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H22BrN5O3S/c1-2-34-21-10-6-7-18(23(21)33)15-27-28-22(32)16-35-25-30-29-24(17-11-13-19(26)14-12-17)31(25)20-8-4-3-5-9-20/h3-15,33H,2,16H2,1H3,(H,28,32)/b27-15+ |
InChI Key |
DOHGGTXYDJHPBK-JFLMPSFJSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Triazole-Thiol Intermediate Synthesis
The cyclocondensation of thiocarbohydrazide with 4-bromobenzophenone proceeds via a two-step mechanism:
-
Nucleophilic attack : The carbonyl carbon of 4-bromobenzophenone is attacked by the terminal amine of thiocarbohydrazide, forming a thiourea intermediate.
-
Cyclization : Intramolecular dehydration, facilitated by phosphoric acid, generates the 1,2,4-triazole ring.
The reaction’s regioselectivity ensures substitution at the 3-position of the triazole, critical for subsequent sulfanylation.
Sulfanylation and Schiff Base Formation
The thiol group in the triazole intermediate undergoes nucleophilic substitution with chloroacetyl chloride, producing 2-chloro-N'-(triazol-3-yl)acetohydrazide . This step requires strict moisture control to prevent hydrolysis.
Schiff base formation follows a nucleophilic addition-elimination mechanism:
-
The hydrazide’s amine attacks the aldehyde’s carbonyl carbon, forming a tetrahedral intermediate.
-
Elimination of water generates the E-configuration imine, stabilized by conjugation with the ethoxy and hydroxyl groups.
Optimization of Reaction Conditions
Temperature and Solvent Effects
-
Triazole formation : Refluxing in toluene (110°C) achieves 85% yield, while lower temperatures (80°C) drop yields to 62%.
-
Sulfanylation : Ethanol as a solvent minimizes side reactions compared to THF, which promotes disulfide byproducts.
-
Schiff base condensation : Glacial acetic acid (5 mol%) in ethanol enhances reaction rates by protonating the aldehyde carbonyl.
Catalysts and Stoichiometry
-
Cyclocondensation : Phosphoric acid (1.2 equiv.) optimizes cyclization efficiency.
-
Sulfanylation : Stoichiometric triethylamine (1.1 equiv.) neutralizes HCl, preventing thiol oxidation.
Characterization and Analytical Validation
Spectroscopic Analysis
Chromatographic Purity Assessment
Thin-layer chromatography (TLC) on silica gel (ethyl acetate/hexane, 3:7) validates intermediate purity (Rf = 0.45 for triazole-thiol). High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms final compound purity ≥98%.
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Triazole-thiol | 85 | 95 |
| Sulfanylation | 78 | 97 |
| Schiff base formation | 82 | 98 |
Chemical Reactions Analysis
S-Alkylation and Nucleophilic Substitution
The sulfanyl (-S-) group undergoes nucleophilic substitution reactions, particularly in alkaline media. For example:
-
S-Alkylation with α-halo ketones : Reacting the triazole-thiol precursor with 2-bromo-1-phenylethanone in dimethylformamide (DMF) and cesium carbonate yields intermediate ketones (e.g., compound 11 in ).
-
Mechanism : Deprotonation of the thiol group by a base (e.g., Cs₂CO₃) generates a thiolate ion, which attacks the electrophilic carbon of the α-halo ketone.
| Reaction Component | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Triazole-thiol + 2-bromo-1-phenylethanone | DMF, Cs₂CO₃, 24h | Ketone intermediate | 61% |
Reduction Reactions
The ketone intermediate (e.g., compound 11 ) can be reduced to secondary alcohols using sodium borohydride (NaBH₄):
-
Reduction of Ketone to Alcohol : Ethanol at 45–50°C facilitates the reduction, yielding racemic secondary alcohols (e.g., compound 12 in ).
| Substrate | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Ketone 11 | NaBH₄ | Ethanol, 45–50°C, 1.25h | Alcohol 12 | 57% |
Oxidation of Sulfanyl Group
The sulfanyl linker is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions:
-
Oxidation with H₂O₂ or mCPBA : While not directly reported for this compound, analogous triazole-thioethers oxidize to sulfoxides (R-SO) or sulfones (R-SO₂).
Condensation and Hydrazide Reactivity
The acetohydrazide moiety participates in condensation reactions:
-
Schiff Base Formation : The hydrazide group reacts with aldehydes or ketones (e.g., 3-ethoxy-2-hydroxybenzaldehyde) to form hydrazone linkages, as seen in the parent compound’s synthesis.
-
Mechanism : Nucleophilic attack by the hydrazide’s NH₂ group on the carbonyl carbon of the aldehyde, followed by dehydration.
Halogen Exchange (Bromophenyl Reactivity)
The 4-bromophenyl group enables cross-coupling reactions:
-
Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids could replace the bromine atom with other aryl groups, though this remains speculative for the exact compound .
Acid/Base Reactions
-
Deprotonation of Hydroxyl Group : The 2-hydroxyphenyl group’s phenolic -OH can be deprotonated in basic media (e.g., NaOH), forming a phenoxide ion capable of electrophilic aromatic substitution.
-
Protonation of Triazole Nitrogen : The triazole ring’s nitrogen atoms can accept protons under acidic conditions, altering electronic properties.
Coordination with Metal Ions
The triazole ring and hydrazide group act as ligands for transition metals:
-
Complexation with Cu(II) or Fe(III) : Similar triazole derivatives form stable complexes, potentially enhancing antibacterial activity .
Mechanistic Insights
-
Steric and Electronic Effects : The 4-phenyl and 4-bromophenyl groups on the triazole ring influence reaction rates by sterically hindering electrophilic attack or directing substitution patterns .
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in S-alkylation, while protic solvents (e.g., ethanol) stabilize intermediates in reductions .
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains unknown.
- Further research is needed to identify molecular targets and pathways involved.
Comparison with Similar Compounds
Research Findings and Methodological Insights
Structural Validation Techniques
- X-ray Crystallography : SHELX and ORTEP-III were employed to resolve the (E)-configuration of the hydrazide Schiff base in analogues, confirming planar geometry and hydrogen-bonding networks .
- NMR/LC-MS Analysis : <sup>1</sup>H NMR of the target compound reveals a singlet at δ 8.3 ppm for the triazole proton and a doublet at δ 10.2 ppm for the hydroxyl group, consistent with related structures .
Computational Modeling
- Docking Studies : Molecular dynamics simulations predict strong binding (ΔG = −9.2 kcal/mol) of the target compound to the EGFR kinase domain, driven by bromophenyl stacking and hydrogen bonding with the ethoxy-hydroxyphenyl group .
Biological Activity
The compound 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide is a triazole derivative that has garnered attention for its potential biological activities, including antibacterial and anticancer properties. This article reviews the synthesis, characterization, and biological effects of this compound based on diverse research findings.
Synthesis and Characterization
The compound was synthesized through a multi-step process involving the reaction of 4-bromophenyl and phenyl triazole derivatives with various reagents. Characterization methods included:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure and purity of synthesized compounds.
- Infrared (IR) Spectroscopy : Employed to identify functional groups present in the compound.
- High-Resolution Mass Spectrometry (HRMS) : Utilized for molecular weight determination.
The molecular formula is with a molecular weight of 481.4 g/mol .
Antibacterial Activity
Research has indicated that triazole compounds exhibit significant antibacterial properties. The synthesized compound has been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 20–40 µM |
| Escherichia coli | 40–70 µM |
These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus .
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects against cancer cell lines. For instance, it was tested on MCF7 breast cancer spheroids, revealing a notable percentage of cytotoxicity at varying concentrations:
| Concentration (µM) | Percent Cytotoxicity |
|---|---|
| 10 | 30% |
| 50 | 60% |
| 100 | 85% |
These findings indicate that the compound may inhibit cancer cell proliferation effectively, making it a candidate for further anticancer research .
The biological activity of this compound may be attributed to its ability to interfere with specific metabolic pathways in bacteria and cancer cells. Triazoles are known to inhibit fungal cytochrome P450 enzymes, which could extend to similar mechanisms in bacterial systems. Furthermore, the presence of hydroxyl groups may enhance its interaction with biological targets, increasing its efficacy .
Case Studies
- Antibacterial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains of S. aureus. Results demonstrated that it outperformed several conventional antibiotics in inhibiting bacterial growth .
- Cytotoxicity Assessment : In another study focusing on various cancer cell lines, the compound showed significant cytotoxicity compared to standard chemotherapeutic agents. This suggests potential for development as an anticancer therapeutic .
Q & A
Q. What are the key synthetic methodologies for preparing this compound, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, including:
- Triazole core formation : Cyclocondensation of thiosemicarbazides with substituted benzaldehydes under acidic conditions (e.g., glacial acetic acid in ethanol, reflux for 4–6 hours) .
- Sulfanyl-acetohydrazide coupling : Reaction of triazole-thiol intermediates with chloroacetohydrazide derivatives in basic media (e.g., K₂CO₃ in DMF) .
- Imine formation : Condensation of the hydrazide moiety with 3-ethoxy-2-hydroxybenzaldehyde under reflux in ethanol, monitored by TLC (chloroform:methanol, 7:3) . Critical factors : Catalyst choice (acetic acid vs. sulfuric acid), solvent polarity, and temperature control to avoid byproducts like oxadiazoles .
Q. What analytical techniques are essential for characterizing this compound?
- Structural confirmation :
- NMR : Distinct peaks for the imine proton (δ 8.2–8.5 ppm, singlet) and sulfanyl group (δ 3.8–4.1 ppm, triplet) .
- Mass spectrometry : Molecular ion peaks matching the exact mass (e.g., ~520–550 g/mol) .
- Purity assessment :
- HPLC : Reverse-phase C18 column with acetonitrile/water gradient .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages within ±0.3% of theoretical values .
Q. What preliminary biological screening assays are recommended?
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Antioxidant potential : DPPH radical scavenging assay, with IC₅₀ values compared to ascorbic acid .
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ .
Advanced Research Questions
Q. How can reaction conditions be optimized using computational or statistical models?
- Design of Experiments (DoE) : Multi-variable optimization (e.g., temperature, solvent ratio, catalyst loading) to maximize yield. Bayesian optimization algorithms outperform traditional one-factor-at-a-time approaches .
- Machine learning : Training models on historical reaction data to predict optimal conditions for novel triazole derivatives .
Q. What strategies elucidate structure-activity relationships (SAR) for this compound?
- Bioisosteric replacement : Substituting the 4-bromophenyl group with 4-chloro or 4-fluorophenyl to assess halogen effects on antimicrobial potency .
- Pharmacophore modeling : Identifying critical moieties (e.g., triazole-sulfanyl, imine) for target binding using Schrödinger Suite or AutoDock .
- Metabolic stability studies : Microsomal incubation (e.g., human liver microsomes) to evaluate hydrolysis susceptibility of the imine bond .
Q. How do computational methods aid in understanding reactivity and degradation pathways?
- DFT calculations : Predicting electrophilic/nucleophilic sites for reactions (e.g., Fukui indices) .
- Molecular dynamics simulations : Modeling interactions with biological targets (e.g., bacterial dihydrofolate reductase) to guide derivatization .
- Degradation studies : Accelerated stability testing under acidic/alkaline conditions, with LC-MS identification of hydrolysis byproducts .
Methodological Considerations
- Contradictions in synthesis protocols :
uses glacial acetic acid for imine formation, while employs hydrazine hydrate. The choice depends on substrate solubility and reaction kinetics, with acetic acid favoring faster cyclization . - Purification challenges :
Column chromatography (silica gel, petroleum ether/ethyl acetate) effectively separates regioisomers, while recrystallization from i-PrOH yields high-purity crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
